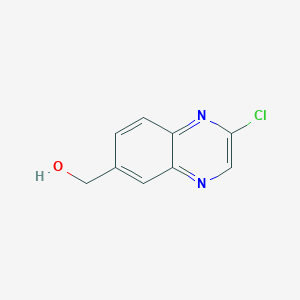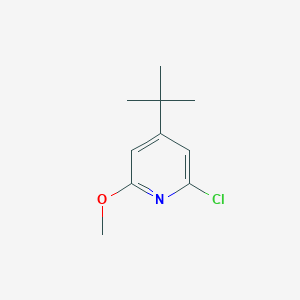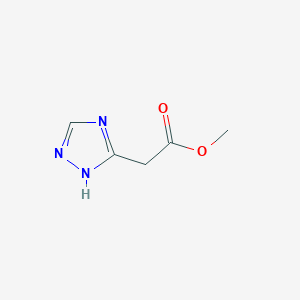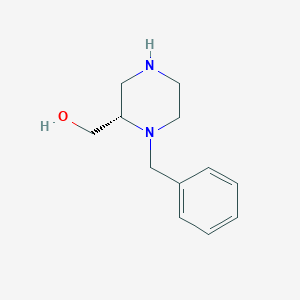![molecular formula C12H11NOS B12966270 5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one](/img/structure/B12966270.png)
5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring fused with a benzo[b]thiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the benzo[b]thiophene moiety or the pyrrolidin-2-one ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the benzo[b]thiophene ring or the pyrrolidin-2-one ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one ring and benzo[b]thiophene moiety contribute to its biological activity by binding to enantioselective proteins and modulating their function . The compound’s non-planarity and stereogenicity enhance its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: A simpler analog with similar reactivity but lacking the benzo[b]thiophene moiety.
Benzo[b]thiophene: A related compound with diverse applications in medicinal chemistry and material science.
Uniqueness
5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one is unique due to the combination of the pyrrolidin-2-one ring and the benzo[b]thiophene moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H11NOS |
|---|---|
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
5-(1-benzothiophen-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H11NOS/c14-12-6-5-10(13-12)9-7-15-11-4-2-1-3-8(9)11/h1-4,7,10H,5-6H2,(H,13,14) |
InChI-Schlüssel |
OHTCXIRQQMZFRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1C2=CSC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,7-Dibromo-4-methoxypyrrolo[1,2-b]pyridazine](/img/structure/B12966219.png)


![1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12966230.png)





![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B12966283.png)

